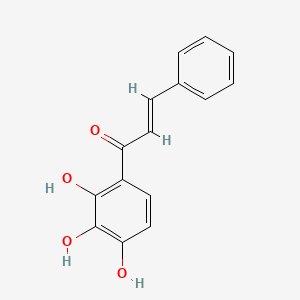

2',3',4'-Trihydroxychalcone

Übersicht

Beschreibung

2’,3’,4’-Trihydroxychalcone, also known as (2E)-3-Phenyl-1-(2,3,4-trihydroxyphenyl)-2-propen-1-one, is a naturally occurring chalcone derivative. Chalcones are a type of flavonoid, which are secondary metabolites found in various plants. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’-Trihydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2’,3’,4’-Trihydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: 2’,3’,4’-Trihydroxychalcone can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of 2’,3’,4’-Trihydroxychalcone can lead to the formation of dihydrochalcones. Sodium borohydride is a typical reducing agent used in these reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Ester and ether derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Research has shown that 2',3',4'-trihydroxychalcone exhibits significant anti-inflammatory properties. In vitro studies indicate that it can suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This inhibition is attributed to its ability to downregulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antioxidant Effects

The compound has demonstrated potent antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. Studies have reported that this compound can scavenge free radicals and enhance the cellular antioxidant defense system, thereby protecting cells from oxidative damage .

Anticancer Potential

There is growing evidence supporting the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Anti-Inflammatory Research

A study investigated the effects of this compound on LPS-induced inflammation in RAW264.7 macrophages. The results showed a significant reduction in TNF-α and IL-6 levels at low concentrations (0.01 µM), indicating its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited strong scavenging activity compared to standard antioxidants, suggesting its utility in preventing oxidative stress-related pathologies .

Cancer Cell Proliferation Inhibition

Research involving human MCF-7 breast cancer cells demonstrated that treatment with this compound led to decreased cell viability and induced apoptosis through caspase activation pathways . This positions the compound as a promising candidate for further development in cancer therapeutics.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2’,3’,4’-Trihydroxychalcone involves its interaction with various molecular targets and pathways:

Estrogen Receptor Modulation: It has been shown to modulate the activity of estrogen receptor alpha, altering gene regulation and cell proliferation without directly competing with estradiol for binding.

Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory pathways, reducing the production of inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

2’,3’,4’-Trihydroxychalcone can be compared with other chalcone derivatives such as:

Isoliquiritigenin (2’,4’,4-Trihydroxychalcone): Known for its anti-inflammatory and anticancer properties.

Butein (2’,4’,3,4-Tetrahydroxychalcone): Exhibits strong antioxidant and anti-inflammatory activities.

Uniqueness: 2’,3’,4’-Trihydroxychalcone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Biologische Aktivität

2',3',4'-Trihydroxychalcone (2',3',4'-THC) is a polyhydroxylated flavonoid known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

2',3',4'-THC is classified under chalcones, which are characterized by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl groups at the 2', 3', and 4' positions on the aromatic rings enhances its biological activity. The structure-activity relationship (SAR) indicates that these hydroxyl groups play a crucial role in modulating its effects on various biological targets .

Estrogen Receptor Modulation

2',3',4'-THC has been shown to interact with estrogen receptors (ER), particularly ERα. Unlike selective estrogen receptor modulators (SERMs), which bind directly to the estrogen binding site, 2',3',4'-THC reprograms ERα activity without competing for the binding site. It alters gene regulation and cell proliferation, particularly in breast cancer cells (MCF-7), by inhibiting estrogen-induced activation of pathways like MAPK and c-MYC transcription .

Antioxidant Activity

The compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Studies have demonstrated that 2',3',4'-THC can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to its protective effects against cellular damage .

Anti-Inflammatory Effects

Research indicates that 2',3',4'-THC possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activities

The following table summarizes key biological activities associated with 2',3',4'-THC:

Case Studies and Research Findings

- Estrogen Receptor Modulation Study : A study investigated the ability of 2',3',4'-THC to modulate ER-mediated responses. It was found to synergistically activate ERα in osteosarcoma cells and block MCF-7 cell proliferation by preventing E2-induced MAPK activation .

- Antioxidant Study : Research showed that 2',3',4'-THC significantly reduced oxidative stress markers in vitro, enhancing cellular defense mechanisms against oxidative damage .

- Anti-inflammatory Study : In a model of inflammation induced by lipopolysaccharides (LPS), 2',3',4'-THC inhibited the release of inflammatory cytokines and reduced nitric oxide production in BV2 microglial cells, highlighting its potential for treating neuroinflammatory conditions .

Eigenschaften

IUPAC Name |

3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDGTBGJKOTHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892373 | |

| Record name | 2',3',4'-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-74-2 | |

| Record name | 2',3',4'-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.